molecular formula C9H8F2O3 B13534517 2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid

2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid

Cat. No.: B13534517
M. Wt: 202.15 g/mol
InChI Key: WIIRQUZQMMZQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoro-3-methylbenzoic acid.

    Reaction with Glyoxylic Acid: The benzoic acid derivative is reacted with glyoxylic acid under acidic conditions to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2,6-Difluoro-3-methylphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-methylbenzoic acid
  • 2-(2,6-Difluoro-3-methylphenyl)-2-oxoacetic acid
  • 2,6-Difluoro-3-methylphenylacetic acid

Uniqueness

2-(2,6-Difluoro-3-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H8F2O3/c1-4-2-3-5(10)6(7(4)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)

InChI Key

WIIRQUZQMMZQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C(=O)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.